Leflunomide's Mechanism of Action in Leishmaniasis: An Immunomodulatory Approach
Leflunomide's Mechanism of Action in Leishmaniasis: An Immunomodulatory Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leflunomide, a well-established immunomodulatory drug, has demonstrated a significant protective effect against Leishmania major infection in preclinical models. Contrary to initial hypotheses, its mechanism of action is not a direct inhibition of the parasite's pyrimidine biosynthesis pathway. Instead, evidence strongly suggests that leflunomide exerts its anti-leishmanial effect through the modulation of the host's immune response. This technical guide provides a comprehensive overview of the current understanding of leflunomide's action in the context of leishmaniasis, detailing the key experimental findings, the implicated biological pathways, and the methodologies employed in these investigations.
Introduction: The Rationale for Investigating Leflunomide in Leishmaniasis
Leishmaniasis, a spectrum of diseases caused by protozoan parasites of the genus Leishmania, remains a significant global health concern. The parasite's ability to proliferate within host macrophages is central to the pathology of the disease. The de novo pyrimidine biosynthesis pathway is essential for the replication of rapidly dividing cells, including both activated lymphocytes and the Leishmania parasite itself. Dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, has been a successful target for immunosuppressive drugs.
Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide (also known as A77 1726).[1] Teriflunomide is a known inhibitor of mammalian DHODH, leading to the suppression of activated T and B lymphocyte proliferation.[2] Given that Leishmania also possesses a DHODH enzyme and relies on de novo pyrimidine synthesis, leflunomide was a logical candidate for investigation as a direct-acting anti-leishmanial agent.[3][4]
The Unexpected In Vitro Inactivity Against Leishmania
A pivotal study investigating the effect of leflunomide on Leishmania major revealed a critical aspect of its mechanism. While oral administration of leflunomide showed a potent prophylactic effect in susceptible BALB/c mice, the active metabolite, teriflunomide, did not inhibit the viability or growth of L. major promastigotes and amastigotes in vitro.[5] This crucial finding indicates that the therapeutic benefit observed in vivo is not due to a direct cytotoxic or cytostatic effect on the parasite.
The Immunomodulatory Hypothesis: Targeting the Host Response
The in vitro inactivity of teriflunomide against Leishmania parasites shifted the focus towards an immunomodulatory mechanism of action. The protective effect of leflunomide in the mouse model is attributed to its impact on the host's T-cell response.[5]
Inhibition of T-Cell Proliferation
Teriflunomide has been shown to dose-dependently inhibit the growth of stimulated T-cells in vitro.[5] This inhibition could not be reversed by the addition of exogenous interleukin-2 (IL-2) and interleukin-4 (IL-4), suggesting a direct and potent effect on the proliferative capacity of these key immune cells.[5] By suppressing the proliferation of T-lymphocytes, leflunomide likely prevents the development of a pathological immune response that contributes to the progression of leishmaniasis in susceptible hosts.
No Direct Effect on Macrophage Killing Function
Importantly, the study found no effect of teriflunomide on the killing function of activated macrophages.[5] This suggests that leflunomide's mechanism is not to enhance the direct microbicidal activity of the parasite's host cell, but rather to modulate the adaptive immune response orchestrated by T-cells.
Structural Divergence of Host and Parasite DHODH: A Molecular Explanation
The lack of direct activity of teriflunomide against Leishmania can be further understood by examining the structural differences between the human and parasite DHODH enzymes.
-
Human DHODH (HsDHODH): Belongs to class 2 DHODHs. It is a monomeric protein located in the inner mitochondrial membrane and uses ubiquinone as its electron acceptor.[3][6]
-
Leishmania DHODH (LbrDHODH/LmDHODH): Is a member of the class 1A DHODHs. These are homodimeric, cytosolic enzymes that utilize fumarate as the electron acceptor.[3][7]
There is a low sequence identity of approximately 25% between Leishmania braziliensis DHODH and human DHODH.[3] Although the overall protein fold shows some conservation, significant differences exist, particularly in the N-terminal region which is involved in membrane association and inhibitor binding in the human enzyme.[3] These substantial structural and functional distinctions likely account for the inability of teriflunomide, an inhibitor designed against the human enzyme, to effectively bind to and inhibit the Leishmania DHODH.
Signaling Pathways and Experimental Workflows
Leflunomide's Immunomodulatory Action in Leishmaniasis
The following diagram illustrates the proposed mechanism of leflunomide in modulating the host immune response to Leishmania infection.
Caption: Proposed immunomodulatory mechanism of leflunomide in Leishmaniasis.
Experimental Workflow for In Vitro Susceptibility Testing
The following diagram outlines a typical workflow to assess the direct effect of a compound on Leishmania parasites in vitro.
Caption: Workflow for in vitro testing of compounds against Leishmania.
Quantitative Data Summary
As the primary literature indicates a lack of direct anti-leishmanial activity, there is no quantitative data (e.g., IC50, EC50) for teriflunomide against Leishmania species to report. The key finding is the qualitative observation of no inhibition of viability or growth of L. major promastigotes and amastigotes in vitro.[5]
Detailed Experimental Protocols
The methodologies described below are based on the key experiments that led to the current understanding of leflunomide's action in leishmaniasis.
In Vitro Parasite Viability and Growth Assays
-
Parasites: Leishmania major promastigotes and amastigotes.
-
Methodology for Promastigotes:
-
Cultivate L. major promastigotes in a suitable liquid medium (e.g., Schneider's insect medium supplemented with fetal bovine serum) at the appropriate temperature (e.g., 26°C).
-
Seed promastigotes in a 96-well plate at a defined density.
-
Add varying concentrations of teriflunomide (A77 1726) to the wells.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess parasite viability and growth. This can be done by:
-
Direct counting using a hemocytometer.
-
Metabolic assays such as the MTT or resazurin reduction assay, which measure cellular metabolic activity.
-
-
-
Methodology for Amastigotes:
-
Harvest peritoneal macrophages from a suitable animal model (e.g., BALB/c mice).
-
Plate the macrophages in a suitable culture vessel (e.g., 24-well plate with coverslips) and allow them to adhere.
-
Infect the macrophage monolayer with stationary-phase L. major promastigotes.
-
After an incubation period to allow for phagocytosis, wash away extracellular promastigotes.
-
Add fresh medium containing varying concentrations of teriflunomide.
-
Incubate for a further period (e.g., 48-72 hours).
-
Fix and stain the cells (e.g., with Giemsa stain).
-
Determine the number of infected macrophages and the number of amastigotes per macrophage by light microscopy.
-
T-Cell Proliferation Assay
-
Cells: Splenocytes or lymph node cells from mice.
-
Methodology:
-
Prepare a single-cell suspension of splenocytes or lymph node cells.
-
Plate the cells in a 96-well plate.
-
Stimulate the cells with a mitogen (e.g., Concanavalin A) or a specific antigen in the presence of varying concentrations of teriflunomide.
-
Culture for a period of time (e.g., 72 hours).
-
Assess T-cell proliferation by:
-
Incorporation of a labeled nucleoside (e.g., [³H]-thymidine or BrdU) into the DNA of dividing cells.
-
Dye dilution assays (e.g., CFSE), where the fluorescence intensity of a dye is halved with each cell division.
-
-
In Vivo Efficacy Study in a Murine Model of Leishmaniasis
-
Animal Model: Genetically susceptible BALB/c mice.
-
Methodology:
-
Infect BALB/c mice with L. major promastigotes in the footpad or base of the tail.
-
Initiate oral administration of leflunomide at a specified dose (e.g., 30 mg/kg per day) at different time points relative to infection (e.g., 2 days prior to infection, on the day of infection, or 3 days post-infection).
-
Monitor the development of lesions by measuring the size of the footpad swelling or lesion diameter over time.
-
At the end of the experiment, parasite burden in the infected tissue and draining lymph nodes can be quantified by limiting dilution assay or quantitative PCR.
-
Spleens and lymph nodes can be harvested for immunological analysis, such as flow cytometry to quantify CD4+ and CD8+ T-cell populations.
-
Conclusion and Future Directions
Future research should focus on:
-
Designing Selective Leishmania DHODH Inhibitors: Leveraging the structural data of Leishmania DHODH to develop compounds with high selectivity for the parasite enzyme over the human counterpart.
-
Exploring Other Immunomodulatory Agents: Investigating other compounds that can modulate the host immune response to promote a protective rather than a pathological outcome in leishmaniasis.
-
Combination Therapies: Evaluating the potential of combining immunomodulatory drugs like leflunomide with direct-acting anti-leishmanial agents to enhance therapeutic efficacy and reduce the risk of drug resistance.
This technical guide provides a comprehensive framework for understanding the nuanced mechanism of leflunomide in the context of leishmaniasis, highlighting the importance of considering both direct and host-mediated effects in anti-infective drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recombinant production, crystallization and crystal structure determination of dihydroorotate dehydrogenase from Leishmania (Viannia) braziliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of leflunomide on the natural course of Leishmania major-induced disease in genetically susceptible BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of dihydroorotate dehydrogenase from Leishmania major - PubMed [pubmed.ncbi.nlm.nih.gov]
